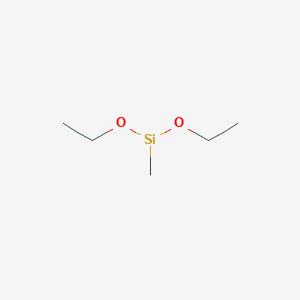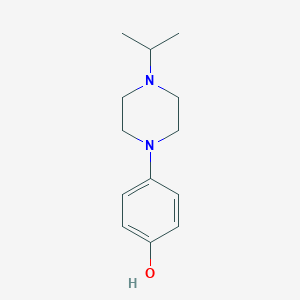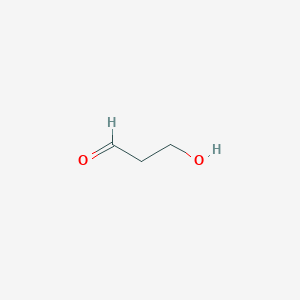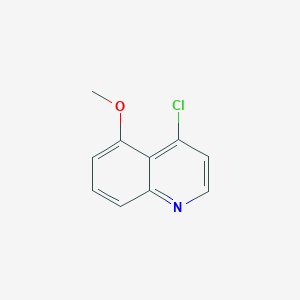
1,2,4-三乙烯基环己烷
描述
1,2,4-Trivinylcyclohexane is an organic compound with the molecular formula C12H18. It is a colorless to light yellow liquid that is known for its high reactivity and versatility in various chemical reactions. This compound is primarily used as a monomer in polymerization processes and as a cross-linking agent in various industrial applications .
科学研究应用
1,2,4-Trivinylcyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and materials.
Biology: Employed in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and other therapeutic applications.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Trivinylcyclohexane can be synthesized through the isomerization of cyclohexane derivatives. One common method involves the condensation of cyclohexane with vinyl-containing reagents under specific conditions. For instance, the condensation reaction can be carried out in the presence of a catalyst such as palladium on carbon, followed by fine distillation under vacuum to obtain the desired product .
Industrial Production Methods: In industrial settings, 1,2,4-Trivinylcyclohexane is produced through large-scale isomerization processes. The reaction conditions typically involve elevated temperatures and pressures to ensure high yields and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .
化学反应分析
Types of Reactions: 1,2,4-Trivinylcyclohexane undergoes various chemical reactions, including:
Polymerization: It acts as a monomer in polymerization reactions, forming polymers with high mechanical strength and chemical resistance.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of complex molecules.
Electrocyclic Reactions: It is also involved in electrocyclic reactions, which are essential in the synthesis of cyclic compounds.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperatures.
Addition Reactions: Reagents like hydrogen chloride or bromine can be used under mild conditions.
Electrocyclic Reactions: These reactions often require thermal or photochemical activation.
Major Products:
Polymers: High-strength and chemically resistant polymers.
Addition Products: Various substituted cyclohexane derivatives.
Cyclic Compounds: Complex cyclic structures formed through electrocyclic reactions.
作用机制
The mechanism by which 1,2,4-Trivinylcyclohexane exerts its effects involves its ability to undergo polymerization and cross-linking reactions. The vinyl groups in the compound react with various initiators and catalysts, leading to the formation of long polymer chains and cross-linked networks. These reactions enhance the mechanical and chemical properties of the resulting materials .
相似化合物的比较
- 1,4-Cyclohexanedimethanol divinyl ether
- 2,4,6-Triallyloxy-1,3,5-triazine
- Vinylcyclohexane
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione
- Tetraallylsilane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 1,2,4-Trimethylcyclohexane
Uniqueness: 1,2,4-Trivinylcyclohexane is unique due to its three vinyl groups, which provide high reactivity and versatility in various chemical reactions. This makes it an excellent choice for applications requiring strong and chemically resistant materials .
属性
IUPAC Name |
1,2,4-tris(ethenyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQRAQRHBLCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(C(C1)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869516 | |
| Record name | Cyclohexane, 1,2,4-triethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,4-Trivinylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2855-27-8 | |
| Record name | 1,2,4-Trivinylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trivinylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2855-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2,4-triethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,2,4-triethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,4-triyltris(ethylene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIVINYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A97D8Z94WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary applications of 1,2,4-Trivinylcyclohexane?
A1: 1,2,4-Trivinylcyclohexane is primarily used as a monomer in the production of polymers. One significant application is in the tire industry, where its hydrosilylation product contributes to the development of low rolling resistance tires. [] Additionally, it serves as a building block for various materials, including hybrid monolithic columns for reversed-phase liquid chromatography [, ] and mesoporous iron silicate catalysts. []
Q2: How does the stereochemistry of 1,2,4-Trivinylcyclohexane influence its reactivity?
A2: The stereochemistry of 1,2,4-Trivinylcyclohexane plays a crucial role in its thermal isomerization reactions. For example, trans-5,6-divinyl-cis-cyclooctene can be formed through a ring contraction reaction from specific isomers of 1,5,9-cyclododecatrienes at elevated temperatures. This reaction is highly stereoselective, with the trans-isomer of 1,2,4-Trivinylcyclohexane yielding trans-1, trans-5, cis-9-cyclododecatriene and the cis-isomer yielding trans-1, cis-5,cis-9-cyclododecatriene. [] This selectivity suggests a Cope rearrangement mechanism involving specific four-centered overlap in the transition state. []
Q3: Are there any known catalytic applications of 1,2,4-Trivinylcyclohexane derivatives?
A3: Yes, incorporating 1,2,4-Trivinylcyclohexane into mesoporous iron silicate frameworks leads to materials with catalytic activity. These materials, designated as HMFeS, have demonstrated excellent catalytic activity in Friedel-Crafts alkylation and benzoylation reactions. [] Their high surface area and large pore size contribute to their efficacy in these reactions.
Q4: Can 1,2,4-Trivinylcyclohexane be polymerized, and if so, what are the properties of the resulting polymers?
A4: 1,2,4-Trivinylcyclohexane can be polymerized via thiol-ene click reactions, producing unique materials. For instance, reacting it with pentaerythriol tetra(3-mercaptopropionate) under UV irradiation yields a porous organic monolith with high column efficiency, suitable for rapid separations in capillary liquid chromatography. [] Additionally, networks formed by reacting 1,2,4-Trivinylcyclohexane with an alkene-functionalized dimer of 9-anthracenemethanol exhibit intriguing thermo-degradable and photo-reversible properties. []
Q5: What factors influence the stability of plasma-polymerized coatings derived from 1,2,4-Trivinylcyclohexane?
A5: The stability of plasma-polymerized coatings incorporating 1,2,4-Trivinylcyclohexane is affected by factors like the plasma input power during deposition and the pH of the aqueous environment they are exposed to. [] Studies show that higher plasma power can lead to more stable coatings. Additionally, these coatings exhibit varying degrees of degradation in different pH conditions, with alkaline environments causing the most significant damage. []
Q6: Are there specific advantages to using 1,2,4-Trivinylcyclohexane in the synthesis of monolithic columns for chromatography?
A6: Yes, 1,2,4-Trivinylcyclohexane offers advantages in monolithic column synthesis for chromatography due to its ability to participate in thiol-ene click polymerization. This reaction enables the rapid and efficient creation of highly crosslinked polymer networks within a confined space, leading to monolithic structures with desirable properties like high permeability and mechanical stability. [, ]
Q7: Are there any studies on optimizing the isomeric composition of 1,2,4-Trivinylcyclohexane for specific applications?
A7: Yes, research has explored methods to control the isomeric composition of 1,2,4-Trivinylcyclohexane. By carefully tuning the reaction conditions of 1,5,9-triene thermal isomerization, it's possible to enrich specific geometric isomers. This control over isomeric composition allows tailoring the properties of 1,2,4-Trivinylcyclohexane for targeted applications. []
Q8: How does 1,2,4-Trivinylcyclohexane compare to other monomers used in similar applications?
A8: While direct comparisons to other monomers aren't explicitly provided in the provided research, the unique properties of 1,2,4-Trivinylcyclohexane, such as its three vinyl groups and specific reactivity in thiol-ene click reactions, make it suitable for applications where other monomers might be less effective. Further research comparing 1,2,4-Trivinylcyclohexane to alternatives would provide a more comprehensive understanding of its advantages and disadvantages. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)



![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)


